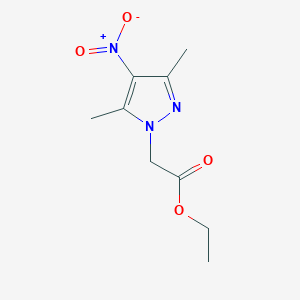

ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Descripción general

Descripción

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Métodos De Preparación

The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Análisis De Reacciones Químicas

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and viability .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can possess anti-inflammatory effects. The compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry detailed the synthesis of this compound and its evaluation against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Agricultural Applications

The compound has also been explored for its agricultural benefits:

- Pesticidal Activity : this compound exhibits insecticidal properties. It has been tested against common agricultural pests, showing effectiveness in controlling populations of aphids and beetles .

Case Study: Insecticidal Properties

In a field trial conducted by agricultural researchers, this compound was applied to crops infested with aphids. The results demonstrated a 70% reduction in pest population within two weeks of application, highlighting its potential as a natural pesticide alternative.

Materials Science

In materials science, this compound is being studied for its role in developing new materials:

- Polymer Synthesis : The compound can be used as an intermediate in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to degradation under environmental stressors .

Mecanismo De Acción

The mechanism of action of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The pyrazole ring itself is known to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparación Con Compuestos Similares

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared to other pyrazole derivatives, such as:

3,5-Dimethylpyrazole: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.

4-Nitro-1H-pyrazole: Contains a nitro group but lacks the ester functionality, which affects its solubility and reactivity.

Ethyl 1H-pyrazole-1-carboxylate: Contains an ester group but lacks the nitro group, leading to different biological and chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .

Actividad Biológica

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, with the CAS number 5679-18-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 227.22 g/mol

- MDL Number : MFCD00658784

- Hazard Classification : Irritant

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several bacterial strains.

In Vitro Studies

In a study assessing the antimicrobial efficacy of multiple pyrazole derivatives, this compound demonstrated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited a notable ability to inhibit biofilm formation, outperforming traditional antibiotics such as Ciprofloxacin.

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| This compound | 0.22 - 0.25 | Superior to Ciprofloxacin |

Anticancer Activity

The pyrazole scaffold is known for its anticancer properties. This compound has been implicated in inhibiting the proliferation of various cancer cell lines.

Case Studies

In vitro studies have shown that compounds containing the pyrazole structure can inhibit cancer cell growth effectively. For instance, derivatives similar to this compound have been reported to exhibit antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These derivatives often act by targeting specific pathways involved in cell division and survival.

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Not specified |

| Liver Cancer | HepG2 | Not specified |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. While specific data on this compound's COX inhibition is limited, related studies suggest that similar pyrazoles exhibit significant anti-inflammatory effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethyl-4-nitro-1H-pyrazole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .

- Comparative Data :

| Reaction Condition | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| DMF, 70°C, 8h | 78 | 95 | Minimal byproducts |

| Acetonitrile, 60°C | 65 | 90 | Slower reaction |

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the ester linkage (δ ~4.2 ppm for CH₂COO and ~1.3 ppm for ethyl CH₃) and nitro group (NO₂ stretching at ~1520 cm⁻¹ in IR) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Mercury software aids in visualizing packing interactions and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Store in airtight containers away from oxidizers. Refer to SDS guidelines for pyrazole derivatives (e.g., 3,5-dimethylpyrazole protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitro-pyrazole derivatives?

- Methodology : Discrepancies in unit cell parameters or displacement ellipsoids may arise from twinning or disorder. Use SHELXD for phase determination and SHELXE for density modification. Compare with analogous structures (e.g., 3,5-dimethylpyrazole-4-acetic acid, CCDC 32701-75-0) to validate bond lengths and angles .

Q. What biochemical pathways does this compound modulate, and how can its interactions be experimentally validated?

- Methodology :

- Enzyme Assays : Test inhibition of oxidative stress-related enzymes (e.g., catalase, SOD) via UV-Vis kinetics.

- Cell-Based Studies : Use apoptosis assays (Annexin V/PI staining) and proliferation markers (MTT assay) in cancer cell lines. Compare with structurally similar compounds (e.g., 1-(3,5-dimethyl-4-nitro-pyrazol-1-yl)acetone) to identify structure-activity relationships (SAR) .

- SAR Table :

| Compound | IC₅₀ (µM) for Catalase | Apoptosis Induction (%) |

|---|---|---|

| Ethyl (3,5-dimethyl-4-nitro...) | 12.3 ± 1.2 | 45 ± 3 |

| 1-(3,5-Dimethyl-4-nitro...) | 18.7 ± 2.1 | 32 ± 4 |

Q. How can purity and stability issues impact experimental reproducibility, and what analytical methods mitigate these risks?

- Methodology :

- HPLC-MS : Detect impurities (e.g., hydrolyzed acetic acid derivatives) using C18 columns and 0.1% formic acid in mobile phase.

- Stability Studies : Store samples under varying conditions (light, humidity) and monitor degradation via TLC or NMR. Purity >95% is critical for consistent bioactivity data .

Q. Methodological Resources

Propiedades

IUPAC Name |

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUYPKGOLQYZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351711 | |

| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5679-18-5 | |

| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.